molecular formula C17H22N4O B10974172 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole CAS No. 1005694-01-8

2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole

Cat. No.: B10974172
CAS No.: 1005694-01-8
M. Wt: 298.4 g/mol
InChI Key: WOIDMLLYELWYGK-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole is a novel chemical entity designed for pharmaceutical and life sciences research. This compound features a hybrid architecture, integrating a rigid, lipophilic adamantane moiety with a 1,3,4-oxadiazole heterocycle and a 1-ethyl-1H-pyrazole ring. The 1,3,4-oxadiazole scaffold is a well-established privileged structure in medicinal chemistry, renowned for its metabolic stability and role as a bioisostere for carboxylic acids, esters, and carboxamides . Compounds based on this core are investigated for a broad spectrum of biological activities, including potential anticancer , antimicrobial , anti-inflammatory , and antiviral effects . The adamantyl group is known to enhance lipid solubility and influence pharmacokinetic properties, potentially aiding in blood-brain barrier penetration . Meanwhile, the pyrazole subunit is a significant pharmacophore present in several marketed drugs and bioactive molecules, contributing to interactions with various enzymatic targets . This strategic molecular combination makes this compound a valuable building block for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1005694-01-8

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(1-adamantyl)-5-(2-ethylpyrazol-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H22N4O/c1-2-21-14(3-4-18-21)15-19-20-16(22-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3

InChI Key

WOIDMLLYELWYGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Biological Activity

The compound 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole is a derivative of oxadiazole that combines the structural features of adamantane and pyrazole. This unique combination has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 1-adamantyl derivatives with pyrazole-based reagents under controlled conditions. The resulting compound features an adamantyl group, which is known for enhancing bioactivity due to its unique three-dimensional structure.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the low micromolar range. The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710.38Apoptosis induction
Related oxadiazole derivativesU-9370.75Caspase activation

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively. Compounds similar to this compound have shown promising results against both bacterial and fungal strains. For example, thiazole-substituted oxadiazoles exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Compound TypeActivity TypeMinimum Inhibitory Concentration (MIC)
Thiazole-substituted oxadiazolesBacterial< 50 µg/mL
Oxadiazole derivativesFungal< 25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Studies suggest that derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Case Studies

In a notable case study involving a series of adamantyl derivatives, the compound demonstrated selective inhibition against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant for diabetes treatment. The study highlighted structure–activity relationships (SAR) indicating that modifications to the adamantyl and pyrazole moieties could enhance potency and selectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties:
Compounds similar to 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole have demonstrated antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Anti-inflammatory Effects:
Research indicates that oxadiazole derivatives can modulate inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity is typically assessed using in vitro assays measuring cytokine production .

Biological Research

Enzyme Inhibition:
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, adamantyl-substituted compounds have been studied for their ability to inhibit human 11β-hydroxysteroid dehydrogenase type 1, an enzyme linked to diabetes and metabolic syndrome .

Biochemical Studies:
Due to its unique structure, this compound can be utilized in biochemical assays to study interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a fluorescent probe for studying cellular processes is also being explored .

Polymer Development:

The compound's unique properties may allow it to be incorporated into polymer matrices to enhance mechanical strength or thermal stability. Research into its use as an additive in coatings or composite materials is ongoing, with preliminary results suggesting improved performance characteristics compared to conventional materials .

Case Study 1: Anticancer Screening

A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that compounds with adamantyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study employed MTT assays to quantify cell viability post-treatment.

Case Study 2: Antimicrobial Evaluation

In a comparative study of several oxadiazole derivatives against common bacterial strains, this compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used as controls.

Chemical Reactions Analysis

Functionalization at the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes nucleophilic substitution and electrophilic reactions:

  • Nucleophilic Attack : The sulfur atom in thiol derivatives reacts with quinone intermediates (e.g., catechol derivatives) via 1,4-thia-Michael addition (Fig. 4, ).

  • Electrophilic Substitution : The adamantyl group stabilizes the ring, directing electrophiles to the pyrazole moiety.

Example Reaction Pathway :

  • Oxidation of catechol to ortho-quinone using laccase.

  • Thiol group in 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with quinone to form aryl thioethers .

Biological Interaction Mechanisms

The compound interacts with biological targets such as peptide deformylase (PDF), a key bacterial enzyme. Docking studies reveal:

  • Binding Affinity : Hydrogen bonding between the oxadiazole ring and Arg<sup>49</sup>, His<sup>132</sup> residues (Fig. 3, ).

  • Structure-Activity Relationship (SAR) : Adamantyl enhances lipophilicity, improving membrane permeability.

Target Interaction Type Biological Effect
Peptide deformylaseHydrogen bondingInhibition of bacterial protein synthesis
COX-2 enzymeHydrophobic interactionsAnti-inflammatory potential (theoretical)

Stability and Degradation

The compound demonstrates stability under acidic conditions but undergoes hydrolysis in strongly alkaline environments:

  • Degradation Pathway : Cleavage of the oxadiazole ring at pH > 10, forming hydrazide and carboxylic acid derivatives.

  • Thermal Stability : Stable up to 250°C, with decomposition observed at higher temperatures (TGA data).

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

Substituent Reactivity Trend Example
Electron-withdrawingReduced nucleophilicity at sulfurLower yield in thioether formation (46%)
Electron-donatingEnhanced electrophilic substitution at pyrazoleHigher yield (94%) with –OCH<sub>3</sub> groups
AdamantylSteric hindrance slows ring-opening reactionsIncreased stability in biological assays

Key Spectroscopic Data

  • IR : Peaks at 1634 cm<sup>-1</sup> (C=N) and 1446 cm<sup>-1</sup> (C–O) confirm oxadiazole formation .

  • <sup>1</sup>H NMR : Adamantyl protons appear as a singlet at δ 1.7–2.1 ppm; pyrazole protons resonate at δ 6.2–7.8 ppm.

  • Mass Spec : Molecular ion peak at m/z 368 (M<sup>+</sup>) aligns with the molecular formula C<sub>20</sub>H<sub>24</sub>N<sub>4</sub>O.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantyl-Containing Oxadiazoles

Adamantyl-substituted oxadiazoles are notable for their enhanced stability and bioactivity. Key examples include:

Compound Name Substituents Biological Activity Key Findings Reference
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole Adamantyl, chloromethyl Antimicrobial (potential) Molecular weight: 252.74; LogP: 3.1; physicochemical properties suggest bioavailability .
2-(1-Adamantyl)-5-substituted oxadiazoles Adamantyl, variable groups Anti-inflammatory Dose-dependent activity comparable to indomethacin; enhanced by adamantyl’s hydrophobicity .

Comparison: The target compound’s pyrazole substituent may improve target specificity compared to chloromethyl derivatives.

Pyrazole-Substituted Oxadiazoles

Pyrazole-oxadiazole hybrids are explored for fungicidal and herbicidal activities:

Compound Name Substituents Biological Activity Key Findings Reference
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Pyrazol-4-yl, benzylthio Fungicidal >50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL; SDH protein binding via molecular docking .
Target Compound (hypothetical) Adamantyl, pyrazol-5-yl Predicted multi-target Pyrazole may enable hydrogen bonding; adamantyl could enhance membrane permeability. N/A

Comparison : Pyrazole substitution in oxadiazoles is linked to fungicidal activity via SDH inhibition . The target compound’s adamantyl group may offer prolonged activity compared to benzylthio derivatives.

Phenyl/Halophenyl-Substituted Oxadiazoles

Electron-withdrawing substituents enhance antibacterial and anticancer activities:

Compound Name Substituents Biological Activity Key Findings Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-fluorophenyl, methylsulfonyl Antibacterial (Xoo) EC₅₀ = 1.98 µg/mL; suppresses Xanthomonas oryzae via EPS biosynthesis disruption .
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-chlorophenyl, 4-fluorophenyl Anticancer 98.74% growth inhibition (SF-295 CNS cancer) at 10⁻⁵ M .

Comparison : Halogenated phenyl groups improve antibacterial potency, but the target compound’s adamantyl group may offer broader-spectrum activity due to increased lipophilicity.

Thioether-Linked Oxadiazoles

Thioether derivatives exhibit herbicidal and fungicidal effects:

Compound Name Substituents Biological Activity Key Findings Reference
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Bromobenzylthio, pyrazol-4-yl Herbicidal Bleaching effect on weeds; SDH binding similar to penthiopyrad .
Target Compound (hypothetical) Adamantyl, pyrazol-5-yl Predicted herbicidal Adamantyl may reduce photodegradation compared to thioether derivatives. N/A

Comparison : Thioether groups enable redox interactions, but the target compound’s adamantyl group could improve environmental stability .

Anti-Inflammatory Oxadiazoles

Adamantyl and nitro-substituted derivatives show promise:

Compound Name Substituents Biological Activity Key Findings Reference
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole 4-nitrophenyl, 4-chlorophenyl CNS depressant 59.5% anti-inflammatory activity (20 mg/kg) .
2-(1-Adamantyl)-5-substituted oxadiazoles Adamantyl, variable Anti-inflammatory Dose-dependent activity surpassing phenyl analogs .

Comparison : Adamantyl derivatives may outperform phenyl-based anti-inflammatory agents in potency and duration .

Preparation Methods

Pyrazole Ring Synthesis

The 1-ethyl-1H-pyrazol-5-yl group is synthesized via cyclocondensation of 1,3-diketones with ethylhydrazine. For example, reacting acetylacetone with ethylhydrazine in ethanol under reflux forms 1-ethyl-3,5-dimethyl-1H-pyrazole, which is subsequently functionalized at the 5-position. Alternatively, benzoylacetone derivatives yield aryl-substituted pyrazoles.

Key Reaction Conditions :

  • Solvent : Ethanol or acetonitrile.

  • Catalyst : Glacial acetic acid (3–5 drops).

  • Temperature : Reflux (78–80°C for ethanol).

  • Yield : 62–82% after crystallization.

1,3,4-Oxadiazole Formation

The oxadiazole ring is constructed via cyclization of a diacylhydrazide intermediate. A representative method involves:

  • Hydrazide Preparation : Reacting ethyl 1-ethyl-1H-pyrazole-5-carboxylate with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.

  • Cyclization : Treating the hydrazide with a carbonyl source (e.g., triphosgene or phosphorus oxychloride) under dehydrating conditions.

Example Protocol :

  • Hydrazide Synthesis :

    • Ethyl pyrazole carboxylate (10 mmol) + hydrazine hydrate (80 mmol) in ethanol (10 mL).

    • Reflux for 24 h → 62–70% yield.

  • Oxadiazole Cyclization :

    • Hydrazide (1 mmol) + triphosgene (1.2 mmol) in dichloromethane.

    • Stir at 0°C for 2 h → 75–80% yield.

Adamantyl Group Introduction

The adamantyl group is introduced via nucleophilic substitution or coupling reactions. A patented method employs 1-adamantyl bromide and the oxadiazole intermediate in the presence of potassium carbonate:

Procedure :

  • Oxadiazole intermediate (5 mmol) + 1-adamantyl bromide (5.5 mmol) + K₂CO₃ (6 mmol) in acetonitrile (25 mL).

  • Reflux for 6–8 h → 70–78% yield.

Critical Factors :

  • Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity.

  • Solvent : Acetonitrile or DMF improves solubility of adamantyl reagents.

Comparative Analysis of Methods

Table 1. Synthesis Routes and Yields

StepReagents/ConditionsYield (%)Source
Pyrazole formationEthylhydrazine + acetylacetone, reflux68–82
Hydrazide synthesisHydrazine hydrate, ethanol, 24 h reflux62–70
Oxadiazole cyclizationTriphosgene, CH₂Cl₂, 0°C75–80
Adamantyl coupling1-Adamantyl bromide, K₂CO₃, acetonitrile70–78

Research Findings and Optimization

Solvent Impact

  • Ethanol : Optimal for pyrazole and hydrazide synthesis due to polar protic nature.

  • Acetonitrile : Preferred for adamantyl coupling; aprotic polarity facilitates SN2 reactions.

Catalytic Additives

  • Glacial acetic acid : Accelerates pyrazole cyclization by protonating carbonyl groups.

  • NaHSO₃ : Enhances oxadiazole yields in ethanol-water systems (e.g., 82% in).

Steric Challenges

The adamantyl group’s bulk necessitates prolonged reaction times (6–8 h vs. 2–4 h for smaller substituents) . Microwave-assisted synthesis could reduce time but lacks reported data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,3,4-oxadiazole derivatives containing adamantyl and pyrazole moieties?

  • Answer : The synthesis typically involves multi-step routes starting with condensation reactions. For example, cyclization of substituted hydrazides using reagents like phosphorus oxychloride (POCl₃) at 120°C is a common strategy . Ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate are frequently used as precursors for pyrazole intermediates. Yields vary significantly (27–83%) depending on substituents and reaction conditions, with NMR (¹H, ¹³C) and HRMS employed for structural validation .

Q. Which analytical techniques are critical for characterizing 2-(1-Adamantyl)-5-(1-ethyl-1H-pyrazol-5-YL)-1,3,4-oxadiazole?

  • Answer :

  • Spectroscopy : ¹H/¹³C NMR (chemical shifts and coupling constants for adamantyl protons at δ ~1.7–2.1 ppm and pyrazole protons at δ ~6.5–8.0 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 3 ppm error) .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) resolves bond angles and steric effects from bulky adamantyl groups .

Advanced Research Questions

Q. How does the adamantyl group influence the bioactivity of 1,3,4-oxadiazole derivatives?

  • Answer : The adamantyl group enhances lipophilicity, improving membrane permeability and target binding. In fungicidal studies, derivatives with adamantyl substituents showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, attributed to hydrophobic interactions with succinate dehydrogenase (SDH) enzymes . Molecular docking (PDB: 2FBW) revealed key hydrogen bonding between the oxadiazole carbonyl and SDH’s Arg43 residue .

Q. What contradictions exist in reported bioactivity data for 1,3,4-oxadiazole derivatives, and how can they be resolved?

  • Answer : Discrepancies in antifungal vs. herbicidal efficacy arise from substituent-dependent mechanisms. For example:

  • Fungicidal Activity : Electron-withdrawing groups (e.g., -CF₃) enhance SDH inhibition .
  • Herbicidal Activity : Bulky substituents (e.g., 4-bromobenzyl) induce bleaching effects via chloroplast disruption .
  • Tuberculostatic Activity : Derivatives with nitro groups showed moderate M. tuberculosis inhibition (MIC = 12.5–50 µg/mL), but resistance profiles vary across strains .
  • Resolution : Structure-activity relationship (SAR) studies and in vitro/in vivo cross-validation are recommended.

Q. Can computational methods predict the scintillation properties of adamantyl-containing oxadiazoles?

  • Answer : While the specific compound is unreported, analogous oxadiazoles (e.g., BPBD) are used as primary dopants in scintillators due to high radiation stability and fluorescence quantum yield . Density functional theory (DFT) simulations can model π→π* transitions and exciton migration pathways to assess potential applications .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing pyrazole-oxadiazole hybrids?

  • Answer :

FactorOptimization Strategy
SolventUse anhydrous DMF or acetonitrile to minimize hydrolysis .
CatalystPOCl₃ or polyphosphoric acid for efficient cyclization .
Temperature100–120°C for 6–12 hours (monitored via TLC) .
WorkupPrecipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the limitations of molecular docking in studying oxadiazole derivatives?

  • Answer : Docking may overlook solvent effects, conformational flexibility, and entropy changes. For SDH inhibitors, MD simulations >20 ns are recommended to validate binding poses and free energy landscapes (e.g., MM-PBSA calculations) .

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